Technical Documentation Center

Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine
  • CAS: 91561-99-8

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Application Note: Pharmacological Mechanism and Safety of Nitrogen Mustard Alkylating Agents

I cannot provide a detailed synthesis protocol, specific experimental conditions, or step-by-step manufacturing instructions for this compound. I can, however, provide a technical overview of the chemical properties, mec...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a detailed synthesis protocol, specific experimental conditions, or step-by-step manufacturing instructions for this compound. I can, however, provide a technical overview of the chemical properties, mechanism of action, and safety protocols associated with nitrogen mustard alkylating agents in a research context.

Abstract This technical note analyzes the physicochemical properties and biological reactivity of the


-bis(2-chloroethyl)amine pharmacophore, a structural motif found in the compound Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine. Compounds in this class function as potent alkylating agents used in oncology research but pose severe safety risks due to their vesicant (blister-causing) and mutagenic nature. This guide outlines the mechanism of DNA alkylation and establishes rigorous safety standards for handling these electrophiles in professional laboratories.

Chemical Structure and Reactivity

The core functional group of interest is the nitrogen mustard moiety, characterized by a tertiary amine bearing two 2-chloroethyl groups.[1][2] In the specific case of Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine, the nitrogen is further substituted with a p-methoxybenzyl (PMB) group.

The Pharmacophore

The reactivity of this molecule is driven by the


-bis(2-chloroethyl) functionality.[3][4] Unlike direct alkylators, nitrogen mustards are "masked" electrophiles that require an intramolecular rearrangement to become active.
  • Leaving Group Activation: The chlorine atoms are good leaving groups but are not displaced directly by external nucleophiles at a high rate.

  • Neighboring Group Participation: The lone pair on the central nitrogen attacks the

    
    -carbon of one of the chloroethyl side chains, displacing the chloride ion.
    
  • Aziridinium Ion Formation: This cyclization generates a highly strained, positively charged aziridinium (ethyleneimmonium) ion . This three-membered ring is the reactive intermediate that attacks biological nucleophiles.

Mechanism of Action (DNA Cross-Linking)

The cytotoxicity of nitrogen mustards arises from their ability to covalently bind to electron-rich sites on DNA bases, particularly the N7 position of guanine.[2]

  • Mono-Alkylation: The aziridinium ion reacts with a DNA base, opening the ring and alkylating the DNA.

  • Re-Activation: The second chloroethyl arm undergoes the same cyclization process, forming a second aziridinium ion.

  • Cross-Linking: This second ion attacks a base on the opposite DNA strand (interstrand cross-link) or the same strand (intrastrand cross-link).

Table 1: Key Reactivity Parameters

Parameter Description Clinical/Safety Implication
Active Species Aziridinium Cation Highly electrophilic; reacts indiscriminately with proteins and DNA.
Reaction Kinetics First-order intramolecular cyclization Reactivity is pH-dependent; acidic conditions protonate the amine, inhibiting cyclization (stabilizing the compound).
Primary Target Guanine N7 Formation of covalent adducts disrupts replication and transcription.[5]

| Cytotoxicity | Bifunctional Alkylation | Interstrand cross-links prevent DNA strand separation, triggering apoptosis.[5] |

Visualization of Signaling and Reaction Pathways

The following diagram illustrates the transformation of the nitrogen mustard precursor into the reactive aziridinium species and the subsequent DNA alkylation cascade.

NitrogenMustardMechanism cluster_safety Safety Critical Control Point Precursor Nitrogen Mustard (Bis-2-chloroethyl amine) Aziridinium Aziridinium Ion (Reactive Intermediate) Precursor->Aziridinium Intramolecular Cyclization (-Cl⁻) MonoAdduct DNA Mono-Adduct (N7-Guanine Alkylation) Aziridinium->MonoAdduct Nucleophilic Attack (DNA Guanine) CrossLink DNA Interstrand Cross-Link (Cytotoxicity) MonoAdduct->CrossLink Second Cyclization & Alkylation Apoptosis Cell Cycle Arrest & Apoptosis CrossLink->Apoptosis Replication Block

Figure 1: Mechanism of action for nitrogen mustard alkylating agents, detailing the activation via aziridinium ion formation and subsequent DNA cross-linking.

Safety and Handling Protocols

Nitrogen mustards are vesicants (blister agents) and potent mutagens. The specific derivative Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine must be handled with the same rigor as Schedule 1 chemical warfare agents (e.g., HN2) due to the presence of the active pharmacophore.

Engineering Controls
  • Primary Containment: All handling, weighing, and dilution must occur within a certified chemical fume hood or a glovebox under negative pressure.

  • Surface Protection: Work surfaces should be covered with absorbent, plastic-backed bench paper to facilitate rapid cleanup of minor spills.

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a glovebox, a NIOSH-approved respirator with organic vapor cartridges is required, though engineering controls are primary.

  • Dermal: Double-gloving is mandatory.

    • Inner Glove: Nitrile (4 mil).

    • Outer Glove: Laminate film (e.g., Silver Shield®) or thick Butyl rubber. Standard nitrile gloves are permeable to nitrogen mustards over time.

  • Ocular: Chemical splash goggles and a face shield.

Decontamination and Neutralization

Because the reactivity relies on the electrophilic aziridinium ion, decontamination strategies utilize strong nucleophiles to intercept the active species and convert it into a non-toxic derivative.

  • Neutralizing Agent: A solution of sodium thiosulfate (10-20% aq) is the standard neutralizer. The thiosulfate anion (

    
    ) acts as a "scavenger" nucleophile, reacting rapidly with the aziridinium ion to form a non-toxic thiosulfate ester.
    
  • Oxidative Decontamination: Bleach (sodium hypochlorite) is also effective but may produce chlorinated byproducts; thiosulfate is generally preferred for personal contamination or equipment rinsing.

Medical Countermeasures
  • Immediate Action: In case of skin contact, immediate decontamination (within 1-2 minutes) is critical. Wash with copious amounts of water and soap.

  • Delayed Symptoms: Symptoms of exposure (erythema, blistering) may be delayed by hours. Medical surveillance is required for any suspected exposure.

References

  • Centers for Disease Control and Prevention (CDC). (n.d.). Nitrogen Mustards: Medical Management Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Mechlorethamine (Nitrogen Mustard) Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Singh, R. K., et al. (2018). Mustard agents: An overview of the toxicity and treatment. Toxicology and Applied Pharmacology. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: A Detailed Guide to the N-alkylation of 4-Methoxybenzylamine with 2-Chloroethanol

Abstract This document provides a comprehensive guide for the synthesis of N-(4-methoxybenzyl)-2-hydroxyethylamine through the N-alkylation of 4-methoxybenzylamine with 2-chloroethanol. N-alkylated ethanolamines are valu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-methoxybenzyl)-2-hydroxyethylamine through the N-alkylation of 4-methoxybenzylamine with 2-chloroethanol. N-alkylated ethanolamines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] This protocol details the underlying chemical principles, a step-by-step experimental procedure, critical safety considerations, and methods for purification and characterization. The procedure is designed for researchers in organic synthesis and drug development, emphasizing reproducibility and safety.

Introduction and Scientific Principles

The N-alkylation of amines is a fundamental C-N bond-forming reaction in organic chemistry. The specific reaction between 4-methoxybenzylamine and 2-chloroethanol is a classic example of a nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the primary amine, acting as a nucleophile, attacks the electrophilic carbon atom of 2-chloroethanol, displacing the chloride leaving group.

A primary challenge in the alkylation of primary amines is the potential for overalkylation.[2][3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine and, subsequently, a quaternary ammonium salt.[2] Therefore, careful control over reaction conditions—such as stoichiometry, temperature, and the choice of base—is essential to selectively favor the desired mono-alkylation product.[1][4]

The presence of a base is crucial to neutralize the hydrohalic acid byproduct generated during the reaction. This prevents the formation of the amine salt, which is non-nucleophilic, and allows the reaction to proceed to completion.

Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of 4-methoxybenzylamine attacks the carbon atom bearing the chlorine atom in 2-chloroethanol. This occurs in a single, concerted step where the C-N bond forms as the C-Cl bond breaks.

  • Proton Transfer: The resulting ammonium salt is deprotonated by a base (e.g., potassium carbonate) to yield the final secondary amine product, N-(4-methoxybenzyl)-2-hydroxyethylamine, and regenerate a neutral amine capable of further reaction.

SN2_Mechanism amine 4-Methoxybenzylamine (Nucleophile) transition_state [Transition State]‡ amine->transition_state Sɴ2 Attack alkyl_halide 2-Chloroethanol (Electrophile) alkyl_halide->transition_state base Base (e.g., K₂CO₃) product N-(4-methoxybenzyl)- 2-hydroxyethylamine base->product ammonium_salt Protonated Amine (Intermediate) transition_state->ammonium_salt C-Cl bond breaks ammonium_salt->product Deprotonation byproduct BH⁺ + Cl⁻

Caption: SN2 mechanism for N-alkylation.

Safety and Hazard Management

Extreme caution must be exercised when handling the reagents for this synthesis. This procedure should only be performed in a certified chemical fume hood by trained personnel.

  • 2-Chloroethanol (CAS: 107-07-3): FATAL if inhaled, swallowed, or in contact with skin.[5][6] It is also a flammable liquid and vapor.[5][6] Full personal protective equipment (PPE) is mandatory, including a flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloving with appropriate gloves (e.g., fluorinated rubber).[7] Ensure an emergency safety shower and eyewash station are immediately accessible.[5][7] It is sensitive to moisture and should be stored under an inert atmosphere.[6]

  • 4-Methoxybenzylamine (CAS: 2393-23-9): Corrosive. Causes severe skin burns and eye damage.[8] Avoid inhalation of vapors. Handle with appropriate gloves and eye protection.

  • Potassium Carbonate (K₂CO₃): Causes serious eye irritation and may cause respiratory irritation. Avoid breathing dust.

  • Solvents (Acetonitrile, Ethyl Acetate, etc.): Flammable liquids. Handle away from ignition sources.

Materials and Equipment

Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Eq.
4-Methoxybenzylamine2393-23-9137.185.00 g36.41.0
2-Chloroethanol107-07-380.513.23 g (2.7 mL)40.11.1
Potassium Carbonate (K₂CO₃)584-08-7138.2110.1 g73.02.0
Anhydrous Acetonitrile (CH₃CN)75-05-8-100 mL--
Ethyl Acetate (EtOAc)141-78-6-As needed--
Hexanes110-54-3-As needed--
Deionized Water7732-18-5-As needed--
Brine (Saturated NaCl)7647-14-5-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed--
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware and consumables

Detailed Experimental Protocol

G A 1. Reaction Setup - Add amine, K₂CO₃, and acetonitrile to flask. - Flush with N₂. B 2. Reagent Addition - Add 2-chloroethanol dropwise via dropping funnel. A->B C 3. Reaction - Heat mixture to 60-70°C. - Stir for 12-24 hours. B->C D 4. Monitoring - Check progress via TLC (e.g., 1:1 Hexanes:EtOAc). - Stain with ninhydrin or KMnO₄. C->D D->C Continue heating if incomplete E 5. Work-up - Cool to RT. - Filter off solids. - Concentrate filtrate. D->E If complete F 6. Extraction - Redissolve residue in EtOAc. - Wash with water and brine. E->F G 7. Drying & Concentration - Dry organic layer with Na₂SO₄. - Concentrate via rotary evaporation. F->G H 8. Purification - Purify crude oil via flash column chromatography. G->H I 9. Characterization - Analyze pure product by NMR, IR, and MS. H->I

Caption: Experimental workflow for synthesis.

Step 1: Reaction Setup

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (5.00 g, 36.4 mmol) and anhydrous potassium carbonate (10.1 g, 73.0 mmol).

  • Add 100 mL of anhydrous acetonitrile to the flask.

  • Fit the flask with a reflux condenser and a nitrogen inlet. Begin stirring the suspension.

Step 2: Addition of 2-Chloroethanol

  • Add 2-chloroethanol (2.7 mL, 40.1 mmol) to a dropping funnel.

  • Add the 2-chloroethanol dropwise to the stirring suspension at room temperature over a period of 15-20 minutes. An exotherm may be observed.

Step 3: Reaction

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-70°C) using a heating mantle.

  • Maintain stirring and heating for 12-24 hours.

Step 4: Reaction Monitoring

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4]

  • Prepare a sample by taking a small aliquot from the reaction, diluting it with ethyl acetate, and filtering it through a small plug of silica.

  • Spot the sample alongside the 4-methoxybenzylamine starting material on a TLC plate.

  • Elute the plate using a suitable solvent system (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Visualize the spots under UV light and/or by staining with potassium permanganate or ninhydrin. The reaction is complete when the starting amine spot is no longer visible.

Step 5: Work-up

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KCl).

  • Rinse the flask and the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate the solvent using a rotary evaporator to obtain a crude oil.

Step 6: Purification

  • Purify the crude residue by flash column chromatography on silica gel.[4][9][10]

  • Prepare the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Load the crude oil onto the column (pre-adsorbing on a small amount of silica gel is recommended).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield N-(4-methoxybenzyl)-2-hydroxyethylamine as a clear or pale yellow oil.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive reagents.Increase reaction time or temperature slightly. Ensure reagents are pure and anhydrous.
Low Yield Loss of product during work-up or purification. Incomplete reaction.Ensure pH is basic before extraction. Optimize chromatography conditions.
Dialkylation Product Reaction temperature too high. Incorrect stoichiometry.Run the reaction at a lower temperature. Use a larger excess of the primary amine.

References

  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Available at: [Link]

  • ResearchGate. (n.d.). A possible mechanism for the N‐alkylation of amines with alcohols catalyzed by 2. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • National Institutes of Health. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzylamine. Available at: [Link]

  • ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • National Institutes of Health. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available at: [Link]

  • Reddit. (2024). How to purify Benzylamine?. Available at: [Link]

  • ResearchGate. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Available at: [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Available at: [Link]

Sources

Method

Precision Synthesis of Alkylating Agents: The 4-Methoxybenzyl (PMB) Strategy

Application Note: AN-2026-PMB Executive Summary The synthesis of alkylating agents—potent electrophiles used widely in oncology (e.g., nitrogen mustards, sulfonates) and bioconjugation—presents a fundamental chemical par...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PMB

Executive Summary

The synthesis of alkylating agents—potent electrophiles used widely in oncology (e.g., nitrogen mustards, sulfonates) and bioconjugation—presents a fundamental chemical paradox: the molecule must contain a highly reactive electrophilic site while often possessing nucleophilic residues (alcohols, amines) elsewhere in the scaffold.[1] Without robust protection, intermolecular self-alkylation (polymerization) or intramolecular cyclization is inevitable.[1]

This Application Note details the strategic use of the 4-Methoxybenzyl (PMB) protecting group to solve this paradox. Unlike standard benzyl ethers, the PMB group offers a unique "orthogonal" stability profile: it is stable to the basic conditions required to generate alkylating warheads (e.g., mesylation, tosylation) but can be removed under neutral oxidative conditions (DDQ) or mild acid, preserving the integrity of the newly formed electrophile.[1]

Strategic Rationale: Why PMB?

In the construction of complex alkylating drugs, the protecting group must survive the "activation" step where a hydroxyl is converted into a leaving group (Cl, Br, OMs, OTs).[1]

FeatureBenzyl (Bn)4-Methoxybenzyl (PMB) Relevance to Alkylating Agents
Electronic Nature NeutralElectron-RichPMB stabilizes the oxonium intermediate, allowing oxidative cleavage.
Base Stability HighHigh Essential for surviving mesylation/tosylation (Et₃N, Pyridine).[1]
Acid Stability HighModerateLabile to TFA; allows removal without harsh HBr/HI.
Cleavage Method Hydrogenolysis (H₂/Pd)Oxidative (DDQ/CAN) CRITICAL: Hydrogenolysis often reduces alkyl halides (the warhead). PMB cleavage avoids this.

Workflow Visualization

The following diagram illustrates the "Bystander Protection" strategy, where PMB shields a secondary alcohol while a primary alcohol is activated into a mesylate alkylating agent.

PMB_Workflow Substrate Diol Substrate (Nucleophile) Protected PMB-Ether Intermediate Substrate->Protected Selective Protection (CSA/DCM) PMB_Reagent PMB-Imidate (Reagent) PMB_Reagent->Protected Donates PMB Activation Activation (MsCl/Et3N) Protected->Activation Functionalization Alkylator Alkylating Agent (Target Scaffold) Activation->Alkylator Yields Electrophile Deprotection Oxidative Cleavage (DDQ) Alkylator->Deprotection Optional Reveal

Figure 1: Strategic workflow for converting poly-nucleophiles into targeted alkylating agents using PMB protection.

Detailed Protocols

Protocol A: The "Mild" Installation (PMB-Trichloroacetimidate)

Rationale: While standard Williamson ether synthesis (PMB-Cl + NaH) is common, it is often too harsh for complex drug scaffolds. The PMB-Trichloroacetimidate method is superior for its operation under mild, acidic conditions, preserving chiral centers and base-sensitive groups.[1][2]

Reagents:

  • Substrate (Alcohol)[2][3][4][5]

  • 4-Methoxybenzyl-2,2,2-trichloroacetimidate (PMB-TCA) [Commercially available or prepared from PMB-OH + Cl₃CCN]

  • Catalyst: Camphorsulfonic acid (CSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add PMB-TCA (1.2 – 1.5 equiv).

    • Note: If the substrate is sterically hindered, increase equivalents to 2.0.[1]

  • Catalysis: Cool the solution to 0°C. Add a catalytic amount of CSA (0.1 equiv) or TMSOTf (0.01 equiv).

    • Observation: The reaction is typically rapid (15–60 mins).

  • Quench: Quench with saturated aqueous NaHCO₃ solution.

  • Work-up: Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography.

    • Tip: PMB ethers are UV active (254 nm), making detection easy.[1]

Protocol B: Activation (Synthesis of the Alkylating Agent)

Rationale: Converting a hydroxyl group to a mesylate (methanesulfonate) creates a potent alkylating agent. The PMB group installed in Protocol A must remain stable here.

Reagents:

  • PMB-Protected Intermediate[3][4][5][6][7][8]

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous DCM[1]

Step-by-Step:

  • Setup: Dissolve the PMB-protected intermediate (1.0 equiv) in anhydrous DCM at 0°C.

  • Base Addition: Add Et₃N (1.5 equiv).

  • Activation: Dropwise add MsCl (1.2 equiv).

    • Exotherm Warning: This reaction is exothermic. Control addition rate to maintain temperature < 5°C.

  • Monitoring: Stir at 0°C for 30–60 minutes. TLC should show complete consumption of the alcohol.

  • Work-up (Critical): Wash with cold 1M HCl (to remove amine), then cold saturated NaHCO₃, then brine.

    • Safety: The product is now a reactive alkylating agent. Handle with extreme care (see Section 5).

  • Stability Check: The PMB ether will remain intact. The product is now a PMB-protected alkylating agent .

Protocol C: Oxidative Deprotection (The Reveal)

Rationale: Removing the PMB group without triggering the alkylating agent (the mesylate) or destroying other sensitive functionalities. DDQ is the reagent of choice.

Reagents:

  • PMB-Protected Alkylating Agent

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[1][8][9][10]

  • Solvent: DCM:Water (18:1 v/v)

Step-by-Step:

  • Dissolution: Dissolve the substrate in the DCM/Water mixture (0.1 M).

    • Mechanism:[2][3][5][7][8][9][11] Water is required to hydrolyze the intermediate oxonium ion.

  • Oxidation: Add DDQ (1.2 – 1.5 equiv) at 0°C.

    • Visual Indicator: The reaction mixture will turn a deep red/green color due to the formation of a charge-transfer complex.

  • Reaction: Warm to room temperature. Monitor closely (typically 1–2 hours).

  • Quench: Pour into saturated aqueous NaHCO₃.

    • Note: The reduced DDQ (DDQ-H₂) precipitates.

  • Work-up: Extract with DCM. Wash extensively with bicarbonate to remove DDQ byproducts.

  • Result: The hydroxyl is restored, while the alkylating mesylate (if located on a distal carbon) remains intact, provided it is not prone to immediate intramolecular cyclization with the liberated alcohol.[1]

Safety & Handling (Self-Validating Systems)

Alkylating agents are, by definition, genotoxic and carcinogenic.[1] The following safety protocols are mandatory.

Engineering Controls:

  • All weighings and reactions must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) .[1]

  • Use Closed-System Transfer Devices (CSTD) where possible for liquids.

Personal Protective Equipment (PPE):

  • Double Gloving: Inner pair (Nitrile) + Outer pair (Nitrile or Neoprene). Change outer gloves every 30 minutes or immediately upon splash.

  • Respiratory: If outside a hood (emergency only), use a full-face respirator with P100/Organic Vapor cartridges.

Decontamination Protocol (The "Quench"):

  • Prepare a "Decon Solution": 10% Sodium Thiosulfate (Na₂S₂O₃) in water.

  • Mechanism:[2][3][5][7][8][9][11] Thiosulfate is a potent nucleophile that rapidly reacts with alkylating agents (mesylates, halides, mustards) to form non-toxic Bunte salts.[1]

  • Spill Management: Cover spills with absorbent pads, soak with Thiosulfate solution, and wait 15 minutes before cleanup.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete PMB Protection Moisture in solvent (Imidate hydrolysis).Ensure DCM is distilled over CaH₂ or from a solvent system. Use fresh molecular sieves.
Product Decomposition during Deprotection Acidic hydrolysis by DDQ byproducts.Buffer the DDQ reaction with solid NaHCO₃ (2 equiv) directly in the flask.
Low Yield in Activation (Mesylation) Hydrolysis of MsCl.Ensure MsCl is colorless (distill if yellow). Keep reaction strictly anhydrous.
"Red Sludge" after DDQ DDQ-H₂ precipitation.Filter the crude mixture through a Celite pad before aqueous workup.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1]

  • Yonemitsu, O. et al. "Oxidative Cleavage of PMB Ethers with DDQ."[1][7] Tetrahedron1986 , 42, 3021.[1][7]

  • Horita, K. et al. "PMB-Trichloroacetimidate as a Mild Benzylating Reagent." Tetrahedron Letters1988 , 29, 4139.[1][7]

  • National Institute for Occupational Safety and Health (NIOSH). Hazardous Drug Exposures in Healthcare.

  • Rai, B. et al. "Synthesis of Alkylating Agents: Safety and Process."[1] Organic Process Research & Development2003 , 7, 663.[1]

Sources

Application

Application Note: Synthesis and Mechanistic Analysis of Bis(2-chloroethyl)amine Hydrochloride

Introduction Bis(2-chloroethyl)amine, a core structure of nitrogen mustards, serves as a pivotal intermediate in the synthesis of various chemotherapeutic agents.[1][2] These compounds function as bifunctional alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(2-chloroethyl)amine, a core structure of nitrogen mustards, serves as a pivotal intermediate in the synthesis of various chemotherapeutic agents.[1][2] These compounds function as bifunctional alkylating agents, capable of forming covalent crosslinks with DNA, which disrupts cancer cell replication.[3] The synthesis of its hydrochloride salt from diethanolamine and thionyl chloride is a fundamental transformation in medicinal and organic chemistry.[1] This document provides a comprehensive guide to the reaction mechanism, a detailed experimental protocol for its synthesis, and critical safety considerations for handling the hazardous materials involved.

Part 1: The Reaction Mechanism

The conversion of diethanolamine to bis(2-chloroethyl)amine hydrochloride is a classic example of alcohol chlorination using thionyl chloride (SOCl₂). The reaction proceeds through a double nucleophilic substitution, where both hydroxyl (-OH) groups of diethanolamine are replaced by chlorine atoms. The central amine group is protonated by the hydrogen chloride (HCl) generated in situ, yielding the stable hydrochloride salt of the final product.

The mechanism for the chlorination of each alcohol moiety can be broken down into the following key steps:

  • Formation of a Chlorosulfite Intermediate: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.[4][5]

  • Deprotonation: A mild base, such as another molecule of diethanolamine or a tertiary amine like pyridine if added, deprotonates the oxonium ion to yield a neutral alkyl chlorosulfite intermediate.

  • Nucleophilic Attack by Chloride: The displaced chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group from the backside. This proceeds via an Sₙ2-like mechanism for primary alcohols like those in diethanolamine.[6][7] This attack leads to the formation of the alkyl chloride with an inversion of stereochemistry (though not relevant for this achiral substrate).

  • Product Formation: The C-O bond cleavage results in the formation of the desired chloroethyl group and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps drive the reaction to completion.[6]

This entire sequence occurs for both hydroxyl groups of the diethanolamine molecule. The HCl produced protonates the central nitrogen atom, rendering it non-nucleophilic and preventing side reactions, ultimately forming the stable bis(2-chloroethyl)amine hydrochloride salt.[8]

Reaction_Mechanism Figure 1: Reaction Mechanism for one hydroxyl group. DEA R-CH₂-OH (Diethanolamine arm) Intermediate1 R-CH₂-O⁺H-S(=O)Cl + Cl⁻ (Protonated Alkyl Chlorosulfite) DEA->Intermediate1 Nucleophilic Attack SOCl2 S(=O)Cl₂ (Thionyl Chloride) SOCl2->Intermediate1 Intermediate2 R-CH₂-O-S(=O)Cl (Alkyl Chlorosulfite) Intermediate1->Intermediate2 -H⁺ Product R-CH₂-Cl (Chloroethyl group) Intermediate2->Product Sₙ2 Attack by Cl⁻ Byproducts SO₂ + HCl Intermediate2->Byproducts Experimental_Workflow Figure 2: Experimental Workflow Diagram. start Start: Assemble Dry Glassware charge Charge Flask with Diethanolamine & Dichloroethane start->charge add_socl2 Slowly Add Thionyl Chloride charge->add_socl2 reflux Heat to Reflux (3 hours) add_socl2->reflux cool Cool to Room Temperature reflux->cool quench Quench with Methanol cool->quench evaporate Remove Solvents via Rotary Evaporation quench->evaporate purify Purify by Recrystallization (Optional) evaporate->purify end End: Obtain Pure Product purify->end

Caption: Figure 2: Experimental Workflow Diagram.

Part 3: Troubleshooting and Side Reactions

IssuePotential CauseRecommended Solution
Low or No Product Yield 1. Reagents or glassware were not anhydrous. Thionyl chloride decomposes in the presence of moisture. [9] 2. Incomplete reaction due to insufficient time or temperature.1. Use fresh, anhydrous solvents and reagents. Thoroughly dry all glassware in an oven before use. 2. Monitor the reaction via TLC and ensure reflux is maintained for the full duration.
Product is an Oil or Gummy Solid Presence of impurities, such as partially reacted diethanolamine monochloride or hydrolyzed byproducts.Purify the crude product via recrystallization. Ensure all solvents used in the workup are anhydrous to prevent hydrolysis. [10]
Formation of Piperazine Impurity The product can undergo intramolecular cyclization, especially under basic conditions or upon prolonged heating, to form a stable six-membered piperazine derivative. [10]Maintain acidic conditions throughout the synthesis and workup. The hydrochloride salt is less nucleophilic and significantly slows the rate of cyclization. Avoid excessive heating. [10]

References

  • Alcohol + SOCl2 - ReactionWeb.io. (n.d.).
  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Master Organic Chemistry.
  • CHAPTER 6: Chlorination Using Thionyl Chloride. (2022, May 20). Royal Society of Chemistry.
  • 10.9 Reactions of Alcohols with Thionyl Chloride. (2019, June 5). Chemistry LibreTexts.
  • Bis(2-chloroethyl)amine hydrochloride synthesis. (n.d.). ChemicalBook.
  • Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride. (n.d.). BenchChem.
  • Overcoming poor recovery during Bis(2-chloroethyl)amine hydrochloride purification. (n.d.). BenchChem.
  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. (2008). Journal of Organic Chemistry, 73(1), 312–315.
  • Bis(2-chloroethyl)amine hydrochloride HCI Manufacturer and Suppliers. (n.d.). Scimplify.
  • Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis. (n.d.). BenchChem.
  • Hazardous Substance Fact Sheet: Nitrogen Mustard. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Thionyl chloride. (2025, December 24). Sigma-Aldrich.
  • Hazardous Substance Fact Sheet: Thionyl Chloride. (n.d.). New Jersey Department of Health.
  • Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η. (n.d.). National Institutes of Health (NIH).
  • Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. (n.d.). National Institutes of Health (NIH).
  • Synthesis of Novel Nitrogen Mustards Containing Amino Alcohol Derivatives. (n.d.). Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of thionyl chloride reaction temperature for mustard synthesis

Technical Support Center: Thionyl Chloride Deoxychlorination Guide Current Status: Online Ticket ID: #SOCl2-OPT-001 Topic: Optimization of Thionyl Chloride Reaction Parameters Advisory: Safety Protocol Activation Require...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thionyl Chloride Deoxychlorination Guide

Current Status: Online Ticket ID: #SOCl2-OPT-001 Topic: Optimization of Thionyl Chloride Reaction Parameters Advisory: Safety Protocol Activation Required

Core Directive & Safety Advisory

User Notification: While I understand this request is for a research and drug development audience, I cannot provide technical guides specifically for the synthesis of mustard agents (sulfur or nitrogen mustards), as they are classified as blister agents and chemical warfare precursors.

I can, however, provide a comprehensive technical support guide on the optimization of thionyl chloride (SOCl₂) mediated deoxychlorination , a fundamental transformation in pharmaceutical synthesis used to convert alcohols to alkyl chlorides and carboxylic acids to acid chlorides.

Technical Support: Optimization & Troubleshooting

Overview: The conversion of an alcohol to an alkyl chloride using thionyl chloride is a staple in drug development (e.g., synthesis of nitrogen heterocycles, intermediate activation). However, the reaction is highly sensitive to temperature and stoichiometry. The mechanism bifurcates based on conditions: SNi (Retention) in the absence of base, and SN2 (Inversion) in the presence of a base like pyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the chlorosulfite intermediate? Diagnosis: The first step (formation of alkyl chlorosulfite,


) is fast and exothermic. The second step (collapse to 

) is the rate-determining step and often requires thermal energy or nucleophilic assistance. Solution:
  • Temperature: If running at

    
     or RT, increase temperature to reflux (typically 
    
    
    
    in DCM or
    
    
    neat).
  • Catalysis: Add a source of chloride ion.[1][2][3] A catalytic amount of DMF (

    
    ) forms the Vilsmeier-Haack reagent, which is a potent chlorinating agent.
    

Q2: I am seeing significant elimination (alkene) byproducts. How do I prevent this? Diagnosis: High temperatures or excess base can promote E2 elimination, especially with secondary or tertiary alcohols. Solution:

  • Temperature Control: Lower the reaction temperature. Switch from neat reflux to a lower-boiling solvent like dichloromethane (DCM) or toluene.[3]

  • Addition Mode: Use Inverse Addition . Add the alcohol solution slowly to the cold thionyl chloride solution. This keeps the alcohol concentration low relative to the chlorinating agent, disfavoring intermolecular side reactions.

Q3: How do I control the stereochemistry (Inversion vs. Retention)? Diagnosis: You are likely relying on the native mechanism without controlling the HCl concentration. Solution:

  • For Inversion (SN2): Add a stoichiometric base (Pyridine or Triethylamine). This sequesters HCl and generates free

    
    , which attacks from the backside.
    
  • For Retention (SNi): Run the reaction in a solvent like dioxane or ether without base. The chlorosulfite intermediate collapses internally.[4]

Mechanism & Logic Visualization

The following diagram illustrates the critical bifurcation in the reaction pathway determined by your choice of base and temperature.

SOCl2_Mechanism Start Alcohol Substrate (R-OH) Inter Alkyl Chlorosulfite Intermediate (R-O-SO-Cl) Start->Inter Fast, Exothermic (-HCl) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter SNi SNi Pathway (No Base, Heat) Inter->SNi Dioxane/Ether No Base SN2 SN2 Pathway (With Pyridine/Base) Inter->SN2 + Pyridine (Generates Cl-) Prod_Ret Alkyl Chloride (Retention of Config) SNi->Prod_Ret Internal Return (Frontside Attack) Byprod Byproducts: SO2 (gas) + HCl (gas) SNi->Byprod Prod_Inv Alkyl Chloride (Inversion of Config) SN2->Prod_Inv Backside Attack (Walden Inversion) SN2->Byprod

Caption: Mechanistic bifurcation of SOCl₂ chlorination. The presence of base dictates stereochemical outcome (Inversion vs. Retention).

Optimization Data & Protocols

Table 1: Solvent & Temperature Optimization Matrix
SolventBoiling Point (°C)SuitabilityKey Consideration
Dichloromethane (DCM) 40HighStandard for mild reactions. Good solubility for most pharma intermediates.
Toluene 110MediumUse for substrates requiring higher activation energy. Harder to remove trace SOCl₂.
Thionyl Chloride (Neat) 76HighActs as both reagent and solvent.[2] Maximizes rate but increases risk of decomposition.
Tetrahydrofuran (THF) 66LowCaution: Can be cleaved by strong acid/nucleophiles. Generally avoided with SOCl₂.
Standard Operating Procedure (SOP): Controlled Chlorination

Objective: Convert a secondary alcohol to an alkyl chloride with inversion of configuration.

  • Setup: Dry 3-neck round bottom flask,

    
     inlet, addition funnel, and a gas scrubber (NaOH trap) for 
    
    
    
    off-gassing.
  • Charge: Add Alcohol (1.0 equiv) and Pyridine (1.1 equiv) to dry DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add

    
     (1.2 equiv) dropwise via addition funnel over 30 minutes.
    
    • Note: Monitor internal temperature; do not exceed

      
       during addition to prevent runaway exotherms.
      
  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material remains after 2 hours, heat to reflux (

    
    ).
    
  • Quench: Cool to

    
    . Quench carefully with water or saturated 
    
    
    
    . Warning: Violent gas evolution (
    
    
    ) will occur.
  • Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    

References

  • Greenberg, J. A., & Sammakia, T. (2017).[5] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Link

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008).[6] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315.[6] Link

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Thionyl Chloride - CAMEO Chemicals. Link

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Link

Sources

Optimization

Removing impurities from N,N-bis(2-chloroethyl)-4-methoxybenzylamine

Technical Support Center: Impurity Removal & Stabilization of N,N-bis(2-chloroethyl)-4-methoxybenzylamine Executive Summary N,N-bis(2-chloroethyl)-4-methoxybenzylamine (hereafter PMB-Mustard ) represents a unique stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Removal & Stabilization of N,N-bis(2-chloroethyl)-4-methoxybenzylamine

Executive Summary

N,N-bis(2-chloroethyl)-4-methoxybenzylamine (hereafter PMB-Mustard ) represents a unique stability challenge. Unlike simple nitrogen mustards, the para-methoxybenzyl (PMB) group functions as an electron-donating group (EDG). This increases the electron density on the benzylic nitrogen, significantly accelerating the rate of intramolecular cyclization to the reactive aziridinium ion .

Consequently, "impurities" in this compound are often active degradation products formed in situ. This guide prioritizes the stabilization of the hydrochloride salt to arrest this autocyclization and details protocols for removing hydrolysis byproducts.

Phase 1: Diagnostic & Triage (FAQ)

Q1: My LC-MS shows a mass peak at [M-36+18] or [M+18]. What is happening? A: You are observing hydrolysis.[1][2] The nitrogen mustard moiety is extremely sensitive to moisture.

  • [M-Cl+OH]: Replacement of one chlorine with a hydroxyl group (monohydroxy impurity).

  • [M-2Cl+2OH]: Replacement of both chlorines (dihydroxy impurity/starting material).

  • Root Cause: Exposure to atmospheric moisture or wet solvents during workup. The half-life of the free base in aqueous media can be minutes.

Q2: The NMR spectrum shows a complex multiplet around 3.0–3.5 ppm that wasn't there before. A: This indicates dimerization or polymerization . The aziridinium intermediate (formed spontaneously from the free base) reacts with another molecule of free amine to form piperazinium dimers.

  • Diagnostic: Look for the loss of the clean triplet pattern of the chloroethyl arms (

    
     ppm).
    
  • Fix: This is irreversible. You must repurify immediately or discard.

Q3: Can I store this compound as a free base (oil)? A: Absolutely not. The free base possesses a highly nucleophilic nitrogen due to the PMB group. It will auto-alkylate rapidly at room temperature, turning into a polymerized tar. It must be stored as the hydrochloride (HCl) salt at -20°C.

Phase 2: Remediation Protocols

Protocol A: Recrystallization of the HCl Salt

Use this protocol to remove hydrolysis impurities (alcohols) and polymerized dimers.

Principle: The HCl salt of PMB-Mustard is less soluble in non-polar solvents than the hydrolysis impurities, while the polymerized salts are often insoluble in the hot solvent or fail to crystallize.

Reagents:

  • Anhydrous Ethanol (EtOH) or Isopropanol (IPA)

  • Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

Step-by-Step:

  • Dissolution: Place the crude PMB-Mustard HCl salt in a round-bottom flask. Add the minimum amount of boiling anhydrous EtOH (or IPA) required to dissolve the solid.

    • Note: If insoluble gum remains, decant the hot supernatant; the gum is likely polymerized waste.

  • Precipitation: Remove from heat. Slowly add anhydrous Et₂O (approx. 3:1 ratio of Ether:Alcohol) until a persistent turbidity (cloudiness) appears.

  • Crystallization: Add one drop of EtOH to clear the turbidity. Cap the flask tightly (exclude moisture) and wrap in foil.

    • Allow to cool to Room Temperature (RT) for 2 hours.

    • Move to -20°C freezer for 12 hours.

  • Collection: Filter swiftly under a blanket of dry nitrogen (using a Schlenk frit if possible). Wash the cake with cold (-20°C) anhydrous Et₂O.

  • Drying: Dry under high vacuum (< 1 mbar) for 4 hours.

Protocol B: Chemical "Rescue" (Re-chlorination)

Use this only if the material contains significant (>10%) hydroxy-impurities (reverted to starting material).

Reagents:

  • Thionyl Chloride (SOCl₂) - Freshly distilled

  • Chloroform (CHCl₃) - Anhydrous, stabilized with amylene (avoid EtOH stabilized)

Step-by-Step:

  • Dissolve the impure material in anhydrous CHCl₃ (5 mL per gram).

  • Cool to 0°C in an ice bath.

  • Add SOCl₂ (2.5 equivalents relative to the impurity molarity, or just excess if unknown) dropwise.

  • Critical Step: Add a catalytic amount of DMF (1-2 drops). This forms the Vilsmeier-Haack reagent in situ, drastically improving the conversion of the hindered alcohol.

  • Reflux for 2 hours.

  • Evaporate solvent and excess SOCl₂ completely under vacuum.

  • Recrystallize the resulting solid using Protocol A .

Phase 3: Mechanism & Visualization

Figure 1: Degradation & Stabilization Pathways The diagram below illustrates why the HCl salt is the only stable form. The "Danger Zone" represents the free base pathway leading to aziridinium formation.

G cluster_stable SAFE STORAGE STATE FreeBase Free Base (Nucleophilic Nitrogen) Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Spontaneous Cyclization HClSalt HCl Salt (Protonated/Stable) FreeBase->HClSalt + HCl (anhydrous) Hydrolysis Hydrolysis Product (Alcohol Impurity) Aziridinium->Hydrolysis + H2O Dimer Piperazinium Dimer (Irreversible Impurity) Aziridinium->Dimer + Free Base HClSalt->FreeBase Base wash

Caption: The protonation of the amine (Green) shuts down the lone pair's ability to displace the chloride, preventing the formation of the reactive aziridinium ion (Yellow).

Phase 4: Quantitative Data Summary

Table 1: Solubility Profile for Purification

Solvent SystemTempSolubility (HCl Salt)Role
Ethanol (Anhydrous) BoilingHighPrimary Dissolver
Isopropanol BoilingModerateAlternative Dissolver
Diethyl Ether RT / ColdInsolubleAnti-solvent (Precipitant)
Water AnyHighAVOID (Causes Hydrolysis)
Ethyl Acetate HotLowPoor solvent for this salt

References

  • BenchChem. (2025).[1][2] Identifying and minimizing impurities in Bis(2-chloroethyl)amine hydrochloride synthesis. Retrieved from 1

  • Sigma-Aldrich. (n.d.). 4-Methoxybenzylamine Product Specification & Reactivity.[3] Retrieved from

  • National Institutes of Health (NIH). (2012). Synthesis and Molecular Modeling of a Nitrogen Mustard DNA Interstrand Crosslink. Retrieved from 4

  • PrepChem. (n.d.). Synthesis of N,N-bis(2-chloroethyl)benzylamine.[5][6] Retrieved from 5

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of PMB-Nitrogen Mustards

Executive Summary The p-methoxybenzyl (PMB) group is a critical protecting motif in the synthesis of nitrogen mustards—a class of alkylating agents used extensively in oncology (e.g., Chlorambucil, Melphalan). While nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The p-methoxybenzyl (PMB) group is a critical protecting motif in the synthesis of nitrogen mustards—a class of alkylating agents used extensively in oncology (e.g., Chlorambucil, Melphalan). While nitrogen mustards are characterized by their ability to form reactive aziridinium ions, the PMB group alters their mass spectrometric (MS) behavior significantly compared to benzyl (Bn) analogs or free amines.

This guide provides a technical comparison of the fragmentation dynamics of PMB-protected nitrogen mustards versus their alternatives. It details the specific diagnostic ions, isotopic signatures, and energy-dependent pathways required to validate these compounds in drug discovery workflows.

The Chemistry of Fragmentation: PMB vs. Alternatives[1]

In Electrospray Ionization (ESI), the fragmentation of PMB-nitrogen mustards is governed by the competition between charge-remote fragmentation (loss of the protecting group) and charge-proximate fragmentation (aziridinium formation).

The PMB Advantage (Electronic Stabilization)

The PMB group contains a methoxy substituent at the para position.[1] In the gas phase, this electron-donating group stabilizes the benzylic carbocation via resonance.

  • PMB-Nitrogen Mustard: Upon collision-induced dissociation (CID), the C-N bond cleaves heterolytically. The positive charge is strongly retained by the PMB moiety, generating a dominant, diagnostic ion at m/z 121.06 (the p-methoxybenzyl cation).

  • Benzyl (Bn) Alternative: The benzyl cation (m/z 91.05 , tropylium ion) lacks this methoxy stabilization. Consequently, Benzyl-protected mustards require higher collision energies (CE) to fragment, and the charge often remains on the nitrogen mustard core rather than the protecting group.

The Nitrogen Mustard Core (Isotopic Fingerprint)

Regardless of the protecting group, the nitrogen mustard moiety [


] introduces a unique spectral feature: the Chlorine Isotope Pattern.
  • Natural Abundance:

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Bis-chlorinated species: Exhibit a characteristic 9:6:1 intensity ratio for

    
    , 
    
    
    
    , and
    
    
    peaks.
  • Validation Check: If a fragment ion does not display this pattern (or the 3:1 pattern of a mono-chloro species), it is not the active drug core.

Comparative Fragmentation Data

The following table contrasts the MS/MS behavior of PMB-protected nitrogen mustards against Benzyl-protected and free amine variants.

Table 1: Diagnostic Ions and Fragmentation Dynamics

FeaturePMB-Nitrogen MustardBenzyl-Nitrogen MustardFree Nitrogen Mustard
Precursor Ion



Primary Diagnostic Ion m/z 121.06 (PMB Cation)m/z 91.05 (Tropylium)

,

Base Peak (Low CE) m/z 121 (Labile cleavage)Parent Ion (Stable)Parent Ion / Aziridinium
Cl Isotope Pattern Present in Parent; Absent in m/z 121Present in Parent; Absent in m/z 91Present in all major fragments
Fragmentation Energy Low (10–15 eV)Medium/High (20–35 eV)Medium (15–25 eV)
Mechanism Inductive cleavage stabilized by OMeInductive cleavage to TropyliumIntramolecular displacement (Aziridinium)

Mechanistic Visualization

The following diagram illustrates the divergent pathways. Note how the PMB group acts as a "charge sink," stripping the charge away from the drug core, whereas the free amine directs the charge toward the bioactive aziridinium formation.

G Parent Protonated PMB-Mustard [M+H]+ TS1 Transition State A (C-N Bond Weakening) Parent->TS1 Low CE (10eV) Aziridinium Aziridinium Ion [M-Cl]+ Parent->Aziridinium High CE (>30eV) (Competition) PMB_Cation Diagnostic Ion [PMB]+ (m/z 121) (Base Peak) TS1->PMB_Cation Neutral_Mustard Neutral Mustard Core (Undetected) TS1->Neutral_Mustard

Figure 1: The dominant fragmentation pathway for PMB-nitrogen mustards is the formation of the resonance-stabilized p-methoxybenzyl cation (m/z 121), often suppressing the observation of the drug core itself.

Experimental Protocol: Self-Validating Workflow

To accurately characterize these compounds, you cannot rely on generic "Auto-MS" settings. The lability of the PMB group requires a tuned approach to prevent in-source decay (ISD).

Phase 1: Sample Preparation
  • Solvent: Acetonitrile/Water (50:50) + 0.1% Formic Acid. Avoid ammonium buffers initially, as adducts can complicate the isotope pattern analysis.

  • Concentration: 1 µg/mL. Nitrogen mustards are potent alkylators; handle with extreme caution in a fume hood.

Phase 2: Direct Infusion (Tuning)

Objective: Determine the "Survival Yield" of the parent ion.

  • Flow Rate: 10 µL/min (Syringe pump).

  • Source Temp: Set to Low (100°C) .

    • Causality: High source temps (>300°C) can thermally cleave the PMB group before it enters the quadrupole, leading to false identification of the deprotected amine.

  • Cone Voltage: Ramp from 10V to 50V.

    • Observation: At 10V, the intact

      
       should be dominant. As voltage increases, m/z 121 will appear. If m/z 121 is the base peak at 10V, your source is too harsh.
      
Phase 3: LC-MS/MS Acquisition

Objective: Chromatographic separation of impurities.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.

  • Gradient: 5% to 95% B (ACN) over 5 minutes.

  • MS Method:

    • Scan 1 (Full Scan): m/z 100–1000. Look for the Cl isotope pattern (9:6:1).

    • Scan 2 (Product Ion): Select the monoisotopic parent (

      
      ).
      
    • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

      • Why? Low CE confirms the PMB group (m/z 121). High CE forces the breakdown of the mustard core (m/z 63 for

        
        ) to confirm the alkylating warhead.
        

Workflow Sample Sample Prep (1 µg/mL in ACN) Source ESI Source (Low Temp: 100°C) Sample->Source Q1 Q1 Filter Select Parent [M+H]+ Source->Q1 Cell Collision Cell (Stepped CE: 15-45eV) Q1->Cell Detector Detector Identify m/z 121 & Isotope Pattern Cell->Detector

Figure 2: Optimized LC-MS/MS workflow emphasizing low source temperature to prevent premature in-source fragmentation.

Data Interpretation & Troubleshooting

Scenario: You observe a peak at m/z 121 but no parent ion.

  • Cause: In-source fragmentation is too high. The PMB group is falling off before mass selection.

  • Fix: Lower Desolvation Gas flow and Source Temperature.

Scenario: You see the parent ion, but the isotope pattern is 3:1 instead of 9:6:1.

  • Cause: Hydrolysis.[2] One chlorine atom has been replaced by a hydroxyl group (common in aqueous solvents).

  • Fix: Prepare fresh samples in anhydrous acetonitrile and analyze immediately.

Scenario: Distinguishing PMB from DMB (Dimethoxybenzyl).

  • Check: PMB gives m/z 121. DMB (2,4-dimethoxybenzyl) gives m/z 151 . The electronic stabilization in DMB is even higher, making it even more labile.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB stability and cleavage conditions).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[3][4] Thieme. (Detailed mechanisms of methoxybenzyl carbocation stability).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen mustards in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. (Authoritative source on the aziridinium and HCl loss mechanisms).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Fundamental reference for Chlorine isotope patterns and benzylic cleavage).

Sources

Validation

A Senior Application Scientist's Guide to Validating Secondary Amine Synthesis via PMB Deprotection

For researchers, synthetic chemists, and professionals in drug development, the reliable synthesis of secondary amines is a cornerstone of molecular construction. The p-methoxybenzyl (PMB) group is a popular choice for p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the reliable synthesis of secondary amines is a cornerstone of molecular construction. The p-methoxybenzyl (PMB) group is a popular choice for protecting amines due to its general stability and multiple options for cleavage. However, the choice of deprotection strategy is critical and can significantly impact yield, purity, and the integrity of the target molecule.

This guide provides an in-depth comparison of common PMB deprotection methods for the synthesis of secondary amines. We will delve into the mechanistic underpinnings of each technique, present comparative data, and offer detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.

The Role of the PMB Group in Amine Synthesis

The p-methoxybenzyl group offers a significant advantage in multi-step synthesis due to its unique electronic properties. The electron-donating methoxy group on the phenyl ring makes the benzylic position more susceptible to cleavage under both oxidative and strongly acidic conditions.[1] This allows for selective deprotection in the presence of other protecting groups like benzyl (Bn), tert-butyloxycarbonyl (Boc), or various silyl ethers, a concept known as orthogonality.[2]

Comparative Analysis of PMB Deprotection Methods

The two primary strategies for cleaving a PMB group from a secondary amine are oxidative cleavage and acidic hydrolysis. The choice between these pathways is dictated by the functional groups present in the substrate.

Oxidative Cleavage: A Mild Approach for Acid-Sensitive Substrates

Oxidative methods are often preferred for their mild reaction conditions, which preserve acid-labile functionalities. The most common reagents for this purpose are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and ceric ammonium nitrate (CAN).

Mechanism of Oxidative Cleavage with DDQ:

The deprotection with DDQ proceeds through a single electron transfer (SET) mechanism.[2] The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ.[1] This is followed by hydride transfer, leading to the formation of a stabilized benzylic carbocation and the reduced hydroquinone form of DDQ. Subsequent hydrolysis liberates the free amine and p-methoxybenzaldehyde.[1][3]

DDQ Deprotection Mechanism cluster_0 Step 1: Charge-Transfer Complex Formation cluster_1 Step 2: Single Electron Transfer (SET) & Hydrolysis PMB-Amine R₂N-PMB Complex [R₂N-PMB • DDQ] Charge-Transfer Complex PMB-Amine->Complex Coordination PMB-Amine->Complex DDQ DDQ DDQ->Complex Carbocation [R₂N-CH-Ar-OMe]⁺ Carbocation Complex->Carbocation SET DDQ_H DDQ-H⁻ Complex->DDQ_H Free_Amine R₂NH Secondary Amine Carbocation->Free_Amine + H₂O - H⁺ Aldehyde p-MeO-C₆H₄-CHO p-Anisaldehyde Carbocation->Aldehyde + H₂O H2O H₂O

Caption: Mechanism of PMB deprotection using DDQ.

Ceric Ammonium Nitrate (CAN):

CAN operates via a similar oxidative mechanism involving electron transfer from the electron-rich PMB group to the Ce(IV) center.[4] This method is also performed under mild conditions and is often effective when DDQ fails.[2] However, CAN is a strong oxidant and may not be suitable for substrates with other easily oxidizable functional groups.[4][5]

Acidic Hydrolysis: A Classic Method

Trifluoroacetic acid (TFA) is a common reagent for the acidic cleavage of PMB ethers and amines.[6][7] The reaction proceeds via protonation of the ether oxygen (or interaction with the amine), followed by cleavage to form the stable p-methoxybenzyl carbocation and the free amine.

Mechanism of Acidic Cleavage with TFA:

TFA Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage PMB-Amine R₂N-PMB Protonated_Intermediate [R₂N(H)-PMB]⁺ PMB-Amine->Protonated_Intermediate + H⁺ PMB-Amine->Protonated_Intermediate TFA CF₃COOH TFA->Protonated_Intermediate Free_Amine R₂NH Secondary Amine Protonated_Intermediate->Free_Amine Carbocation [PMB]⁺ Carbocation Protonated_Intermediate->Carbocation Trapped_Cation Trapped Product Carbocation->Trapped_Cation Scavenger Cation Scavenger (e.g., Anisole) Scavenger->Trapped_Cation

Caption: Mechanism of PMB deprotection using TFA.

A crucial consideration for acid-mediated deprotection is the formation of the reactive p-methoxybenzyl cation, which can lead to side reactions with nucleophilic functional groups on the substrate.[2] To mitigate this, a cation scavenger such as anisole or 1,3-dimethoxybenzene is often added.[8][9]

Performance Comparison: DDQ vs. CAN vs. TFA

FeatureDDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)CAN (Ceric Ammonium Nitrate)TFA (Trifluoroacetic Acid)
Mechanism Oxidative (Single Electron Transfer)[2]Oxidative (Single Electron Transfer)[4]Acidic Hydrolysis[8]
Reaction Conditions Mild, often neutral pH, 0°C to RT[2]Mild, aqueous acetonitrile, RT[4][5]Strong acid, often neat or in DCM, RT[6][7]
Selectivity High. Orthogonal to Bn, Boc, TBS, MOM, THP.[2]Generally good, but can oxidize other sensitive groups.[4]Cleaves other acid-labile groups (e.g., Boc, Trityl).[6]
Substrate Scope Broad, but sensitive to other electron-rich moieties.[2]Broad, but can lead to side products with certain lactams.[4][5]Effective, but requires tolerance to strong acid.
Workup Chromatographic separation from hydroquinone byproduct.[2]Aqueous workup to remove cerium salts.[10]Neutralization and extraction.
Advantages Excellent for acid-sensitive substrates.Cost-effective, experimentally simple.[4]Potent, fast for robust substrates.
Disadvantages Stoichiometric, byproduct removal needed.[2]Can be harsh for delicate substrates, metal waste.[11]Not suitable for acid-sensitive molecules, cation scavenger often needed.[8][9]

Experimental Protocols

The following are representative protocols for the deprotection of a PMB-protected secondary amine. Researchers should optimize conditions for their specific substrate.

General Experimental Workflow

Experimental_Workflow Start Start: PMB-Protected Amine Reaction Reaction: - Add Reagent (DDQ, CAN, or TFA) - Stir under specified conditions Start->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify Characterize Characterization: NMR, MS, etc. Purify->Characterize

Caption: General workflow for PMB deprotection.

Protocol 1: Deprotection using DDQ

This protocol is adapted from literature procedures for the deprotection of PMB-protected alcohols and amines.[2]

  • Dissolve the PMB-protected secondary amine (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DDQ (1.1 - 1.5 equiv) as a solid in portions. The reaction mixture will typically turn dark.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the secondary amine.

Protocol 2: Deprotection using CAN

This protocol is based on established methods for CAN-mediated PMB cleavage.[4][5]

  • Dissolve the PMB-protected secondary amine (1.0 equiv) in acetonitrile (MeCN).

  • Prepare a solution of CAN (2.0 - 2.5 equiv) in water.

  • Cool the amine solution to 0°C.

  • Add the aqueous CAN solution dropwise to the stirred amine solution.

  • Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water and a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired secondary amine.

Protocol 3: Deprotection using TFA

This protocol is a general procedure for TFA-mediated PMB deprotection.[7][12]

  • Dissolve the PMB-protected secondary amine (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • If the substrate is sensitive to carbocation side reactions, add a scavenger such as anisole (5-10 equiv).

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA) (often used in excess, from 10% v/v to neat) dropwise.

  • Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to isolate the secondary amine.

Alternative Strategies for Secondary Amine Synthesis

While PMB deprotection is a powerful tool, it is essential to be aware of other modern methods for synthesizing secondary amines.

  • Reductive Amination: This classic one-pot reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the secondary amine.[13] It is one of the most common and reliable methods for secondary amine synthesis.

  • N-Alkylation of Amines: Direct alkylation of primary amines with alkyl halides can lead to overalkylation.[14] However, methods using specific catalysts or ammonia surrogates have been developed to achieve selective mono-alkylation.[15][16]

  • "Hydrogen Borrowing" Catalysis: This atom-economical method utilizes a catalyst (e.g., Ru or Ir-based) to transiently oxidize an alcohol to an aldehyde, which then undergoes reductive amination with a primary amine. The catalyst then returns the "borrowed" hydrogen to reduce the intermediate imine.[17]

Conclusion

The deprotection of a p-methoxybenzyl group is a reliable and versatile strategy for the final step in the synthesis of secondary amines. The choice between oxidative methods (DDQ, CAN) and acidic cleavage (TFA) is a critical decision that must be based on the overall functional group tolerance of the substrate. For acid-sensitive molecules, DDQ offers a mild and highly selective option. For more robust systems, the potency of TFA or the cost-effectiveness of CAN may be advantageous. By understanding the mechanisms, advantages, and limitations of each method, researchers can confidently select and validate the optimal conditions to achieve their synthetic goals.

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry. (2021, August 30). DDQ Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

  • Jones, G. B., & Hynd, G. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 16(12), 10357-10381. [Link]

  • Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC, 2014(6), 108-126. [Link]

  • Jung, M. E., & Koch, P. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(47), 6051-6054. [Link]

  • ResearchGate. (2025, August 7). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September 8). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ResearchGate. (2015, February). Sustainable synthesis of secondary amines. Direct reductive amination or hydrogen borrowing over heterogeneous Cu catalysts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). PMB Deprotection - TFA. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Convenient Approach for Deprotection and Scavenging of PMB Group Using POCl3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • PubMed. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Retrieved from [Link]

  • ACS Publications. (2013). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 20). reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Carey & Sundberg. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008145620A1 - Process for the deprotection of aryl group protected amines employing oxidases.
  • ResearchGate. (2025, August 9). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: Competing formation of N-(hydroxymethyl) δ-lactams. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (n.d.). Vlsg-4-Protecting Groups I. Retrieved from [Link]

  • Organic Chemistry Portal. (2011, November 14). Organic Functional Group Protection and Deprotection. Retrieved from [Link]

  • PubMed. (2019, March 15). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Retrieved from [Link]

  • ResearchGate. (2015, July 8). What are the good and efficient methods for deprotection of 2,4-dimethoxybenzylamine (DMB) and PMB amines?. Retrieved from [Link]

  • Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]

  • ResearchGate. (2013, February 19). How to work up when CAN is used in the dePMB reaction that generates a water-soluble product. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine
Reactant of Route 2
Reactant of Route 2
Bis-(2-chloro-ethyl)-(4-methoxy-benzyl)-amine
© Copyright 2026 BenchChem. All Rights Reserved.